molecular formula C28H21NO6 B12050633 Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618070-24-9

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12050633
CAS No.: 618070-24-9
M. Wt: 467.5 g/mol
InChI Key: MZFILCYSCIQSKZ-UHFFFAOYSA-N
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Description

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a benzoquinoline-based heterocyclic compound featuring a pyrrolo[1,2-a]quinoline core substituted with ester groups at positions 1 and 2 and a 3-methoxybenzoyl group at position 2. This structural complexity confers unique physicochemical and biological properties, particularly in anticancer research. The compound belongs to a class of molecules synthesized via 1,3-dipolar cycloaddition reactions, often involving isoquinolinium ylides and dicarboxylate esters .

Properties

CAS No.

618070-24-9

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

dimethyl 3-(3-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H21NO6/c1-33-18-9-6-8-17(15-18)26(30)25-24(28(32)35-3)23(27(31)34-2)22-14-12-20-19-10-5-4-7-16(19)11-13-21(20)29(22)25/h4-15H,1-3H3

InChI Key

MZFILCYSCIQSKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most efficient route for synthesizing dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves a one-pot, three-component reaction under microwave irradiation. This method combines benzo[f]quinoline 1 , 2-bromo-3-methoxyacetophenone 2a , and dimethyl acetylenedicarboxylate 3c in 1,2-epoxybutane (Figure 1). The reaction proceeds via sequential quaternization, 1,3-dipolar cycloaddition, and aromatization steps.

Mechanistic Overview :

  • Quaternization : Benzo[f]quinoline reacts with 2-bromo-3-methoxyacetophenone to form a quinolinium salt.

  • N-Ylide Formation : The salt reacts with 1,2-epoxybutane, generating a reactive N-ylide intermediate.

  • Cycloaddition : The N-ylide undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate, followed by aromatization to yield the target compound.

Optimization of Reaction Conditions

Key parameters were systematically optimized (Table 1):

ParameterTested RangeOptimal ValueYield Improvement
Temperature (°C)80–12012072% → 89%
Reaction Time (min)10–603058% → 89%
Solvent Volume (mL)12–241865% → 89%
Molar Ratio (1:2a:3c)1:1:1 → 1:1.5:1.21:1:1.275% → 89%

Microwave irradiation at 120°C for 30 minutes in 18 mL of 1,2-epoxybutane provided the highest yield (89%). Classical heating methods required 12 days for <2% yield, underscoring the efficiency of microwave acceleration.

Comparative Analysis of Synthetic Approaches

Traditional Multistep Synthesis

Early synthetic routes for analogous pyrroloquinolines involved:

  • Skraup synthesis of benzo[f]quinoline.

  • Separate quaternization and cycloaddition steps under reflux.

  • Chromatographic purification of intermediates.

These methods suffered from prolonged reaction times (7–14 days), low yields (15–30%), and excessive solvent use.

Microwave vs. Classical Methods

A direct comparison highlights critical advantages (Table 2):

MetricMicrowave MethodClassical Method
Reaction Time30 minutes12 days
Solvent Consumption18 mL200 mL
Yield89%<2%
Energy EfficiencyHighLow

The microwave approach reduces environmental impact by minimizing solvent waste and energy consumption.

Structural Characterization and Validation

Spectroscopic Data

The compound was confirmed via:

  • ¹H NMR : δ 1.39 (t, CH₃), 3.89 (s, OCH₃), 4.38 (q, OCH₂), 7.22–8.45 (aromatic protons).

  • ¹³C NMR : 52.1 (COOCH₃), 56.3 (OCH₃), 123.1–167.7 (aromatic and carbonyl carbons).

  • IR : 1739 cm⁻¹ (ester C=O), 1696 cm⁻¹ (ketone C=O).

Analytical Chemistry

Elemental analysis matched the theoretical formula C₂₈H₂₁NO₆. High-resolution mass spectrometry confirmed the molecular ion at m/z 467.13635 [M]⁺.

Scalability and Industrial Feasibility

Gram-Scale Production

The protocol was successfully scaled to 10 g (85% yield) without parameter adjustments, demonstrating robustness.

Solvent Recovery

1,2-Epoxybutane was recovered (92% efficiency) via vacuum distillation, reducing costs .

Chemical Reactions Analysis

Reaction Optimization and Conditions

ParameterOptimal ValueImpact on YieldSource
Temperature120°CMaximizes cycloaddition efficiency
Solvent1,2-EpoxybutaneActs as solvent and acid scavenger
Reaction Time30 minutes (microwave)Reduces side reactions vs. 12 days (classical heating)
CatalystNone requiredSimplified work-up

Functionalization and Derivatives

The compound’s ester groups (-COOCH₃) and benzoyl moiety (-C₆H₄-3-OCH₃) enable further derivatization:

  • Hydrolysis : Esters can be hydrolyzed to carboxylic acids under basic conditions .

  • Substitution : The 3-methoxybenzoyl group undergoes electrophilic aromatic substitution (e.g., bromination) .

  • Biological Activity : Derivatives exhibit antifungal properties against Candida albicans (MIC: 0.4–1.6 µg/mL) .

Mechanistic Insights

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism (Scheme 1) :

  • Ylide Formation :

    Benzo[f]quinoline+2-bromoacetophenone1,2-epoxybutaneQuinolinium ylide\text{Benzo}[f]\text{quinoline} + \text{2-bromoacetophenone} \xrightarrow{\text{1,2-epoxybutane}} \text{Quinolinium ylide}
  • Cycloaddition :

    Ylide+AlkyneΔPyrrolo[1,2-a]quinoline core\text{Ylide} + \text{Alkyne} \xrightarrow{\Delta} \text{Pyrrolo[1,2-a]quinoline core}
  • Esterification :

    Core+MeOHmicrowaveDimethyl ester product\text{Core} + \text{MeOH} \xrightarrow{\text{microwave}} \text{Dimethyl ester product}

Stability and Reactivity

  • Thermal Stability : Stable under microwave conditions (≤120°C) but degrades above 150°C .

  • Photoreactivity : The conjugated quinoline-pyrrole system absorbs UV light (λₘₐₓ ~300 nm), enabling potential photochemical applications .

Scientific Research Applications

Medicinal Chemistry

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate has shown promise in medicinal chemistry for the development of new therapeutic agents:

  • Antifungal Activity : Research indicates that derivatives of pyrrolo[1,2-a]quinoline exhibit antifungal properties against Candida albicans, a common pathogen in immunocompromised patients. Studies have demonstrated that certain analogues possess significant inhibitory effects at concentrations lower than standard antifungal treatments like fluconazole .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their activity against various microbial pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the benzoyl moiety can enhance efficacy against resistant strains .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been investigated, indicating potential applications in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Biological Applications

The biological implications of this compound extend beyond antimicrobial effects:

  • Larvicidal Activity : The compound has been tested for its effectiveness against mosquito larvae, particularly Anopheles arabiensis, which is a vector for malaria transmission. Results suggest that it could serve as a natural insecticide alternative in vector control strategies .
  • Cancer Research : Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanisms underlying these effects are currently under investigation .

Material Science

The unique chemical structure of this compound also opens avenues for applications in material science:

  • Organic Electronics : Due to its electronic properties, this compound can be utilized in organic photovoltaic devices and as a photoinitiator in polymerization processes. Its ability to absorb light efficiently makes it suitable for applications in solar energy conversion technologies .

Case Studies and Research Findings

StudyFocusFindings
Uppar et al. (2020)Antifungal ActivityDemonstrated effective inhibition of C. albicans with derivatives showing lower IC50 values than fluconazole .
Recent SAR StudiesAntimicrobial PropertiesIdentified key structural features that enhance activity against resistant bacterial strains .
Larvicidal TestingVector ControlShowed significant mortality rates in mosquito larvae at low concentrations .

Mechanism of Action

The mechanism of action of dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at position 3 and ester groups (Table 1):

Compound Name R3 Substituent Ester Groups (Positions) Melting Point (°C) Key Biological Activity
Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate 3-Methoxybenzoyl 1,2-diCOOCH3 Not reported Anticancer (inferred from analogs)
Dimethyl 3-acetylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7a) Acetyl (CH3CO) 1,2-diCOOCH3 197–198 Moderate cytotoxicity
Dimethyl 3-propionylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7b) Propionyl (CH2CH3CO) 1,2-diCOOCH3 206–207 Moderate cytotoxicity
Methyl 3-pivaloylbenzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (5c) Pivaloyl (C(CH3)3CO) 1-COOCH3 192–193 High activity in SR leukemia cells
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate 4-Nitrobenzoyl 1-COOCH2CH3 Not reported Unknown (structural analog)

Key Observations :

  • Ester Groups : The presence of two ester groups (positions 1 and 2) correlates with enhanced anticancer activity. For example, compound 7a (dual esters) shows cytotoxicity, while 5c (single ester) requires a bulky pivaloyl group for maximum activity .
  • Substituent Effects : Bulky substituents like pivaloyl (5c) improve activity in leukemia cell lines, likely due to increased steric hindrance and hydrophobic interactions with cellular targets. In contrast, acetyl or propionyl groups (7a, 7b) exhibit moderate effects .
  • Methoxybenzoyl vs. Nitrobenzoyl : The methoxy group in the target compound may offer better metabolic stability compared to nitro groups, which are prone to reduction in vivo .
Anticancer Activity and Selectivity

Benzo[f]pyrrolo[1,2-a]quinoline derivatives exhibit cell line-dependent efficacy:

  • Compound 9c (structurally similar to the target compound, with pivaloyl and dual esters) shows maximum lethality in SR leukemia cells, emphasizing the necessity of both ester groups and a bulky R3 substituent .
  • Pyrrolo[1,2-f]phenanthridine derivatives outperform benzoquinoline analogs in some solid tumors, highlighting structural specificity .
Spectral and Analytical Data
  • NMR/IR Profiles : The target compound’s 3-methoxybenzoyl group would show distinct aromatic proton signals (δ 6.8–7.5 ppm) and a carbonyl peak near 1680 cm<sup>-1</sup> in IR, similar to analogs like 7a .
  • Elemental Analysis : Expected C, H, N values align with analogs (e.g., 7a: C 68.71%, H 4.88%, N 12.33% calculated; found C 68.84%, H 4.86%, N 12.37%) .

Biological Activity

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C27H24N2O6
Molecular Weight: 464.49 g/mol
IUPAC Name: this compound

The compound features a pyrroloquinoline core structure with methoxy and benzoyl substituents that may influence its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Interaction with Cellular Targets: It interacts with various cellular receptors and pathways, leading to alterations in cell signaling that can promote or inhibit cellular functions.
  • Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative damage.

Biological Activities

Research has indicated multiple biological activities associated with this compound:

  • Antimicrobial Properties: Studies have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Potential: In vitro studies suggest that the compound can induce apoptosis in cancer cell lines, making it a candidate for further cancer research.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrroloquinoline class. Notable findings include:

StudyFindings
Aikawa et al. (2017) Identified selective androgen receptor modulators with similar structural features that exhibited anabolic effects without adverse prostate impacts.
Research on Pyrrolo[1,4]benzodiazepines Highlighted a wide range of biological activities including anti-inflammatory and anticancer effects, suggesting a broader applicability of pyrrolo derivatives.
Synthesis Approaches New synthetic routes for related compounds have been developed, enhancing the availability of these biologically active molecules for research.

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound, and what analytical techniques validate its purity?

Answer:
The synthesis typically involves a multi-step procedure starting with the formation of the pyrrolo[1,2-a]quinoline core via 1,3-dipolar cycloaddition or cyclization reactions. For example, analogous compounds (e.g., dimethyl 1-benzoyl derivatives) are synthesized by reacting substituted benzoyl chlorides with pyrrolo[1,2-a]quinoline precursors under reflux in dichloromethane or acetonitrile . Key analytical techniques include:

  • 1H/13C-NMR : To confirm substituent positions (e.g., methoxybenzoyl groups show distinct aromatic proton shifts at δ 7.40–8.53 ppm and carbonyl carbons at ~187 ppm) .
  • Mass spectrometry (m/z) : Molecular ion peaks (e.g., m/z 473 [M+H]+) validate molecular weight .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 68.49% calcd. vs. 68.51% found) .

Basic: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

Answer:
Optimization involves systematic variation of:

  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysts : Lewis acids like BF3·Et2O or Pd-based catalysts improve cyclization efficiency .
  • Temperature : Controlled reflux (e.g., 80–100°C) balances reaction rate and decomposition .
    Yield tracking via HPLC or TLC at intermediate stages is critical .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) under varying conditions?

Answer:
Discrepancies in NMR shifts (e.g., δ 132–135 ppm for aromatic carbons) may arise from solvent polarity or crystallinity. Methodologies include:

  • Variable solvent NMR : Compare DMSO-d6 vs. CDCl3 to assess solvation effects .
  • X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., benzoyl vs. methoxy orientation) .
  • 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to confirm assignments .

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

Answer:

  • DFT calculations : Predict HOMO/LUMO energies to assess electrophilic/nucleophilic sites .
  • Molecular docking : Model interactions with biological targets (e.g., kinase enzymes) to guide SAR studies .
  • Crystal structure analysis : Compare experimental X-ray data (e.g., bond lengths, torsion angles) with computed geometries .

Advanced: How do substituents (e.g., 3-methoxy vs. 4-fluoro) impact biological activity or photophysical properties?

Answer:

  • Systematic substitution studies : Replace the 3-methoxy group with halogens or electron-withdrawing groups and assay activity (e.g., fluorescence quantum yield, cytotoxicity) .
  • Comparative NMR/MS : Track electronic effects (e.g., deshielding in 13C-NMR for electron-deficient substituents) .
  • In vitro assays : Use randomized block designs (e.g., split-plot experiments) to test biological activity across substituent variants .

Advanced: What experimental designs are suitable for long-term stability or environmental impact studies?

Answer:
Adapt methodologies from environmental chemistry projects :

  • Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents; monitor degradation via LC-MS.
  • Ecotoxicology assays : Use algae or Daphnia models to assess acute toxicity (LC50/EC50).
  • Partitioning studies : Measure logP values and soil adsorption coefficients (Koc) to predict environmental mobility.

Advanced: How can reaction mechanisms (e.g., cyclization steps) be elucidated?

Answer:

  • Isotopic labeling : Introduce 13C at suspected reactive sites and track incorporation via NMR .
  • Kinetic studies : Monitor intermediate formation via in situ IR or Raman spectroscopy .
  • Theoretical modeling : Map potential energy surfaces for cyclization pathways using DFT .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Byproduct identification : Use HRMS/MS to detect impurities (e.g., incomplete esterification products) .
  • Catalyst screening : Test Pd/Cu or enzyme catalysts to enhance regioselectivity .
  • Temperature gradients : Optimize stepwise heating to suppress side reactions (e.g., premature cyclization) .

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